![molecular formula C14H23ClO3 B14392067 9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane CAS No. 89879-04-9](/img/structure/B14392067.png)
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[610]nonane is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[610]nonane family, which is known for its diverse applications in various fields of science and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane typically involves the following steps:
Starting Materials: The synthesis begins with cycloocta-1,5-diene as the primary starting material.
Catalysis: Rhodium-based catalysts, such as Rh2(S-BHTL)4, are used to facilitate the reaction.
Reaction Conditions: The reaction is carried out in dichloromethane (DCM) under an inert atmosphere, typically argon, to prevent oxidation.
Intermediate Formation: The intermediate product is formed through a series of cyclization and substitution reactions.
Final Product: The final product, this compound, is obtained after purification steps, such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Em
Propriétés
Numéro CAS |
89879-04-9 |
|---|---|
Formule moléculaire |
C14H23ClO3 |
Poids moléculaire |
274.78 g/mol |
Nom IUPAC |
9-(1-chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane |
InChI |
InChI=1S/C14H23ClO3/c1-16-14(17-2,18-3)13(15)12-10-8-6-4-5-7-9-11(10)12/h10-11H,4-9H2,1-3H3 |
Clé InChI |
UOLSFJNREREPIU-UHFFFAOYSA-N |
SMILES canonique |
COC(C(=C1C2C1CCCCCC2)Cl)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


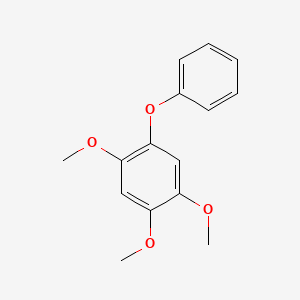
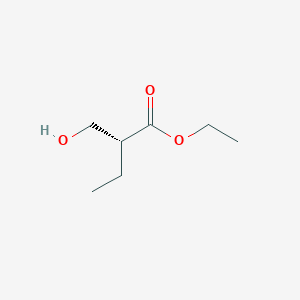
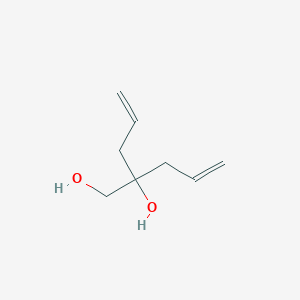
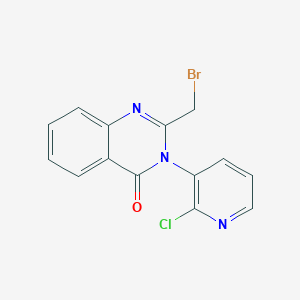
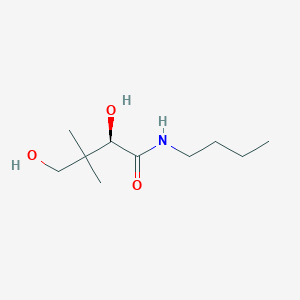
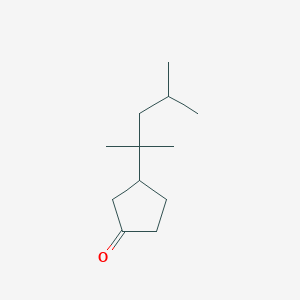

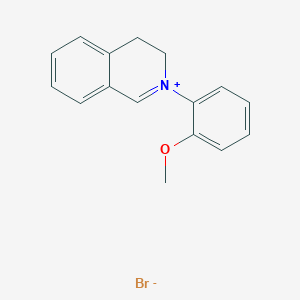
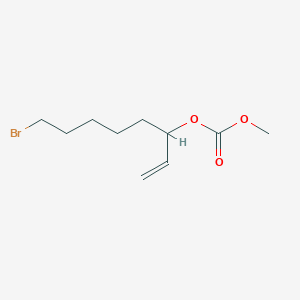
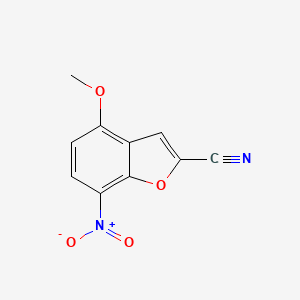
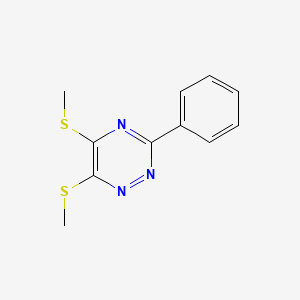
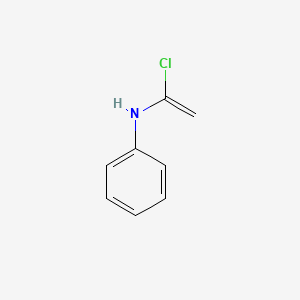

![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)
